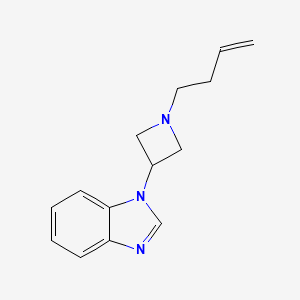

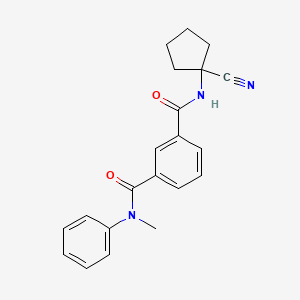

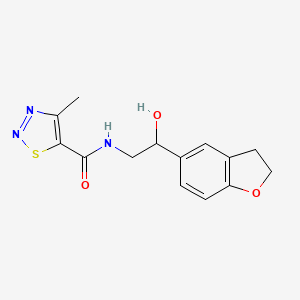

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-methyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is another five-membered heterocyclic compound, but it contains four carbon atoms and a sulfur atom . Oxalamide is a type of amide and its core, oxalic acid, is a simple dicarboxylic acid. The combination of these structures could lead to a complex compound with potentially interesting properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan and thiophene rings, the introduction of the hydroxyethyl group, and the coupling with oxalamide. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the furan and thiophene rings, the hydroxyethyl group, and the oxalamide moiety. Detailed structural analysis would require techniques such as NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound could be quite diverse due to the presence of several functional groups. The furan and thiophene rings might undergo electrophilic substitution reactions, while the oxalamide moiety could participate in various condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the nature of its functional groups. For example, the presence of the polar oxalamide group could enhance its solubility in polar solvents .Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives, incorporating furan and thiophene as conjugated linkers, have been synthesized and evaluated for their performance in dye-sensitized solar cells. The study found that derivatives with furan linkers exhibited an improved solar energy-to-electricity conversion efficiency, indicating the potential utility of furan and thiophene in enhancing photovoltaic performance (Kim et al., 2011).

Synthetic Methodologies

Research into the photooxygenation of 2-thiophenyl-substituted furans has led to the development of regiocontrolled and quantitative synthesis methods for γ-hydroxybutenolides. This demonstrates the chemical versatility and applicability of furan and thiophene derivatives in synthetic organic chemistry, offering pathways to novel compounds (Kotzabasaki et al., 2016).

Heterocyclic Compound Synthesis

The synthesis of polyheterocyclic compounds through photoinduced direct oxidative annulation of furan and thiophene derivatives showcases the potential of these moieties in creating complex heterocyclic structures. Such synthetic routes open the door to new materials and pharmaceuticals with tailored properties (Zhang et al., 2017).

Enzymatic Synthesis of Biobased Polyesters

Furan derivatives have been employed in the enzymatic synthesis of biobased polyesters, highlighting their role in the development of sustainable materials. The study showcases the potential of furan derivatives in green chemistry applications, contributing to the production of environmentally friendly polymers (Jiang et al., 2014).

Anticancer Activity

Research into the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against laryngeal carcinoma cells suggests that such compounds, by virtue of their structural features, could possess significant anticancer properties. This area of study indicates the therapeutic potential of furan and thiophene derivatives in oncology (Haridevamuthu et al., 2023).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-14-11(16)12(17)15-8-13(18,9-4-6-20-7-9)10-3-2-5-19-10/h2-7,18H,8H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCWYYIYUWZOLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2784724.png)

![N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784735.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2784739.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2784740.png)